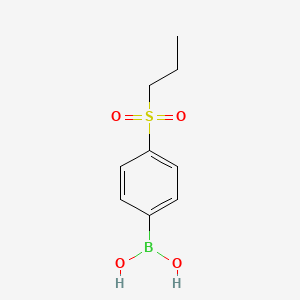

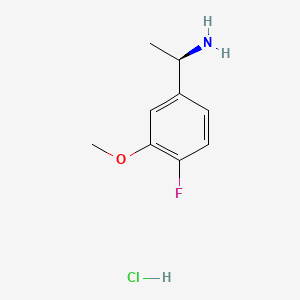

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, commonly known as R-AMBH, is an important organic compound used in various scientific research and laboratory experiments. It is a chiral molecule, which means that it has two different forms with different properties. R-AMBH is a useful compound for many applications, including in drug synthesis and for the study of enzyme-catalyzed reactions.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Tiagabine's primary application in scientific research has been its neuropharmacological role in modulating GABAergic inhibition. Studies have highlighted its capability to prolong inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs), particularly in the hippocampal CA1 and CA3 regions, by inhibiting GABA uptake. This action results in increased extracellular GABA levels, enhancing GABAergic mediated inhibition in the brain. Such mechanisms underline its potential utility in treating chronic seizure disorders, including generalized clonic-tonic epilepsy, photomyoclonic seizures, and complex partial epilepsy. The compound's specificity and potency as a GABA uptake inhibitor without significant affinity for other neurotransmitter receptor sites underscore its relevance in neuroscientific research, aiming to elucidate and manipulate neurochemical pathways for therapeutic purposes (Suzdak & Jansen, 1995).

Analytical Chemistry and Chromatography

Beyond its neuropharmacological implications, (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride serves as a reference compound in analytical methodologies, including hydrophilic interaction chromatography (HILIC). HILIC is a valuable alternative for the separation of polar, weakly acidic, or basic samples, including peptides, proteins, and various natural compounds. The technique leverages highly organic mobile phases, often rich in acetonitrile, enhancing ionization efficiency in mass spectrometric analyses. This aspect is particularly beneficial for the analysis of small molecules like tiagabine in complex biological matrices, offering insights into the pharmacokinetics and metabolic pathways of such compounds (Jandera, 2011).

Propiedades

IUPAC Name |

(2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSGJSAOJMRTGB-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719291 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride | |

CAS RN |

1276055-45-8 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)

![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)